

An In-depth Technical Guide to the Structure of 4-Methoxydiphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxydiphenylmethane

Cat. No.: B1215653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of **4-Methoxydiphenylmethane**. The information is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Structure and Properties

4-Methoxydiphenylmethane, also known as 1-benzyl-4-methoxybenzene, is an aromatic ether. Its structure consists of a benzyl group attached to a methoxybenzene ring.

Molecular Formula: C₁₄H₁₄O

IUPAC Name: 1-benzyl-4-methoxybenzene

CAS Registry Number: 834-14-0

Molecular Weight: 198.26 g/mol

Physicochemical Properties

The physical and chemical properties of **4-Methoxydiphenylmethane** are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Property	Value	Reference
Melting Point	Not available	
Boiling Point	295-297 °C (predicted)	
Solubility	Soluble in many organic solvents.	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-Methoxydiphenylmethane**. The following sections detail its characteristic spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are presented below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.35 - 7.20	multiplet	5H	Phenyl group (C ₆ H ₅) protons
~ 7.10	doublet	2H	Methoxybenzene protons ortho to the benzyl group
~ 6.85	doublet	2H	Methoxybenzene protons meta to the benzyl group
~ 3.95	singlet	2H	Methylene protons (-CH ₂ -)
~ 3.78	singlet	3H	Methoxy protons (-OCH ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are tabulated below.

Chemical Shift (ppm)	Assignment
~ 158.2	C-O of methoxybenzene
~ 141.9	Quaternary carbon of the phenyl group
~ 133.8	Quaternary carbon of the methoxybenzene ring
~ 129.8	CH of methoxybenzene ortho to the benzyl group
~ 128.9	CH of the phenyl group
~ 128.4	CH of the phenyl group
~ 125.9	CH of the phenyl group
~ 113.9	CH of methoxybenzene meta to the benzyl group
~ 55.2	Methoxy carbon (-OCH ₃)
~ 41.1	Methylene carbon (-CH ₂ -)

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups. Key absorption bands for **4-Methoxydiphenylmethane** are listed below.

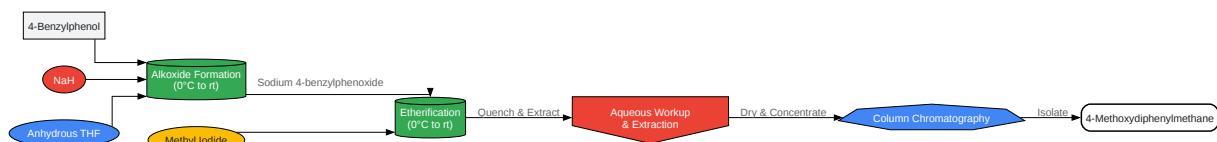
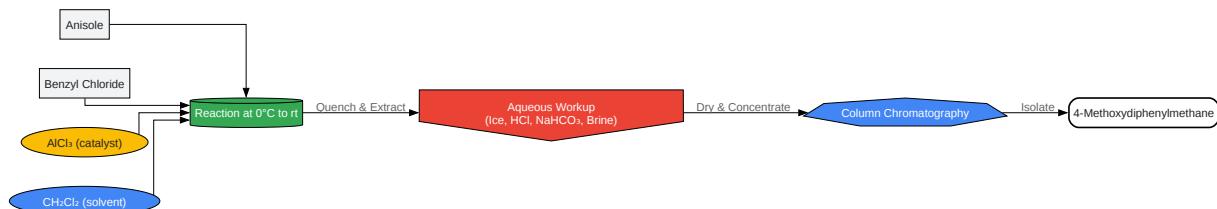
Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (CH ₂ and CH ₃)
1610, 1510, 1450	Strong	Aromatic C=C bending
1245	Strong	Aryl-O-C asymmetric stretch
1035	Strong	Aryl-O-C symmetric stretch
830	Strong	para-disubstituted benzene C-H out-of-plane bend
740, 700	Strong	Monosubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Methoxydiphenylmethane** would be expected to show a molecular ion peak and characteristic fragment ions.

m/z	Proposed Fragment
198	[M] ⁺ (Molecular ion)
121	[M - C ₆ H ₅] ⁺ (Loss of phenyl radical)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols: Synthesis of 4-Methoxydiphenylmethane



4-Methoxydiphenylmethane can be synthesized via several methods. Two common and effective laboratory-scale procedures are detailed below: Friedel-Crafts alkylation and Williamson ether synthesis.

Friedel-Crafts Alkylation of Anisole

This method involves the reaction of anisole with benzyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (CH_2Cl_2). Cool the suspension to 0 °C using an ice bath.
- **Addition of Reactants:** Dissolve anisole (1.0 equivalent) and benzyl chloride (1.05 equivalents) in dry dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO_3) solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **4-Methoxydiphenylmethane**.

Click to download full resolution via product page

- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 4-Methoxydiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215653#a-basic-understanding-of-4-methoxydiphenylmethane-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com